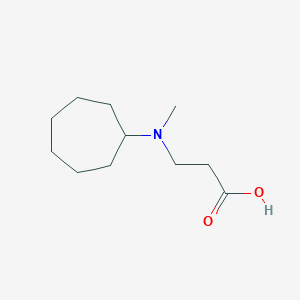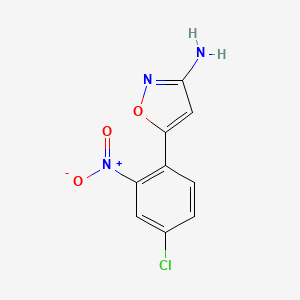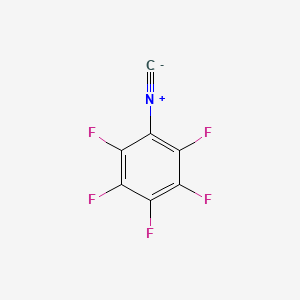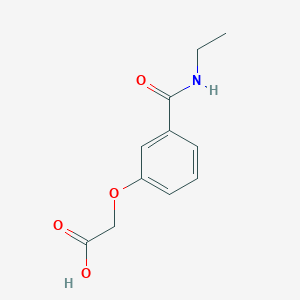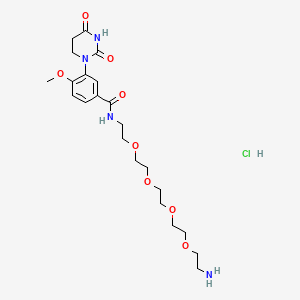
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a complex organic compound that features a combination of amine, ether, and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the tetraoxatetradecan chain and the diazinan ring. Common reagents used in these steps include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The diazinan ring can be reduced under specific conditions.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
科学研究应用
N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
相似化合物的比较
Similar Compounds
- N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxybenzamide
- N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-(14-amino-3,6,9,12-tetraoxatetradecan-1-yl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride may exhibit unique properties such as enhanced solubility, specific binding affinity, or improved stability under certain conditions.
属性
分子式 |
C22H35ClN4O8 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C22H34N4O8.ClH/c1-30-19-3-2-17(16-18(19)26-7-4-20(27)25-22(26)29)21(28)24-6-9-32-11-13-34-15-14-33-12-10-31-8-5-23;/h2-3,16H,4-15,23H2,1H3,(H,24,28)(H,25,27,29);1H |
InChI 键 |
CJXFOTFRCXYTMM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCCOCCOCCOCCOCCN)N2CCC(=O)NC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


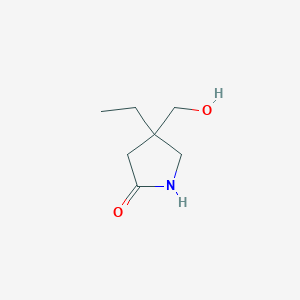
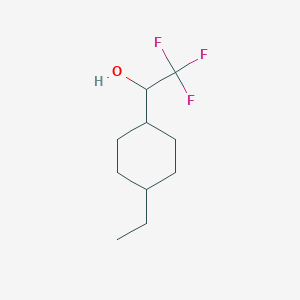
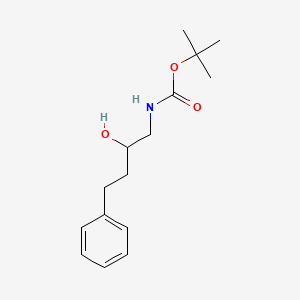
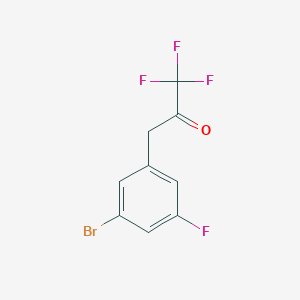
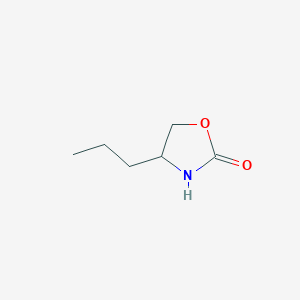
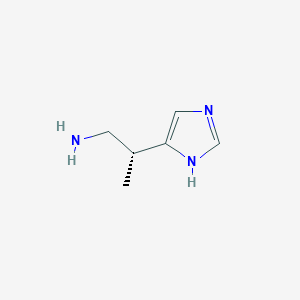
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
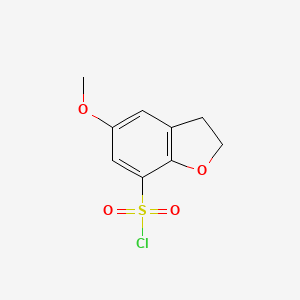
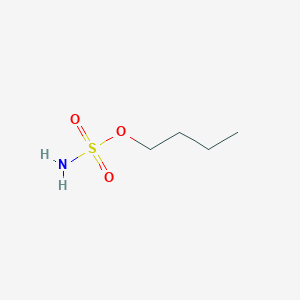
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
